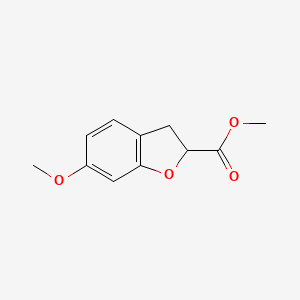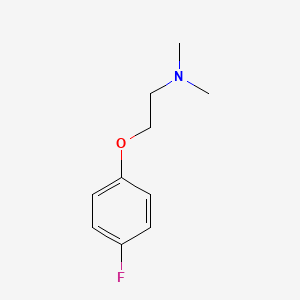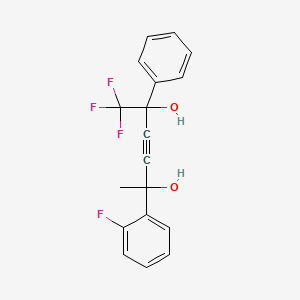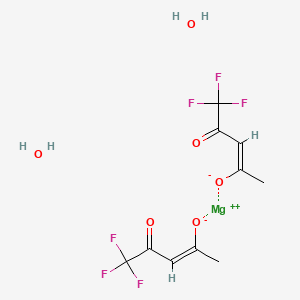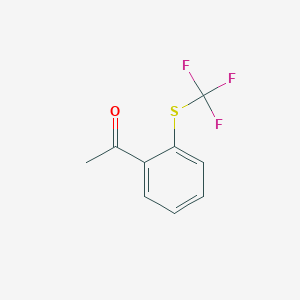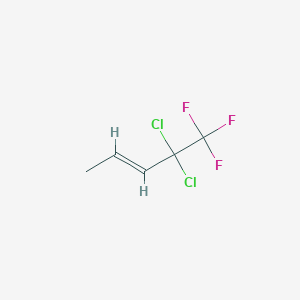
4,4-Dichloro-5,5,5-trifluoropent-2-ene
Descripción general
Descripción
4,4-Dichloro-5,5,5-trifluoropent-2-ene is a chemical substance with the CAS No: 244187-04-0 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular formula of 4,4-Dichloro-5,5,5-trifluoropent-2-ene is C5H5Cl2F3 . This indicates that the molecule consists of 5 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, and 3 fluorine atoms .Aplicaciones Científicas De Investigación
Agrochemicals and Crop Protection
(E)-4,4-dichloro-5,5,5-trifluoropent-2-ene: and its derivatives play a crucial role in protecting crops from pests. One notable derivative is fluazifop-butyl , which was among the first introduced to the agrochemical market. Since then, over 20 new agrochemicals containing the trifluoromethylpyridine (TFMP) motif have received ISO common names. These compounds contribute significantly to sustainable agriculture by enhancing crop yield and minimizing pest damage .
Pharmaceuticals and Veterinary Products
Several TFMP derivatives have applications in the pharmaceutical and veterinary industries. Notably, five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval. These compounds are currently undergoing clinical trials. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activities .
Antimicrobial and Antiviral Properties
The trifluoromethyl group in TFMP derivatives imparts antimicrobial and antiviral properties. Researchers have investigated these compounds for their potential in combating infections. Their distinct chemical properties make them promising candidates for novel drug development .
Functional Materials and Vapor-Phase Reactions
Beyond agrochemicals and pharmaceuticals, TFMP derivatives are also relevant in functional materials. Their use extends to vapor-phase reactions, where they participate in various chemical processes. Researchers continue to explore their applications in this context .
Fluorinated Organic Compounds
Fluorine-containing compounds, including TFMP derivatives, have gained prominence due to their effects on biological activities and physical properties. In the discovery of new chemicals, fluorine occupies a unique position. The crop protection industry, in particular, has witnessed significant contributions from fluorinated pesticides, with TFMP-containing compounds playing a substantial role .
Synthetic Chemistry and Intermediates
Researchers have synthesized 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop production, via a straightforward one-step reaction. This highlights the compound’s relevance in synthetic chemistry and its potential as an intermediate for other valuable molecules .
Safety And Hazards
4,4-Dichloro-5,5,5-trifluoropent-2-ene is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
Propiedades
IUPAC Name |
(E)-4,4-dichloro-5,5,5-trifluoropent-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2F3/c1-2-3-4(6,7)5(8,9)10/h2-3H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSVJILSDKUCLP-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C(F)(F)F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(C(F)(F)F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4,4-dichloro-5,5,5-trifluoropent-2-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane](/img/structure/B3040771.png)


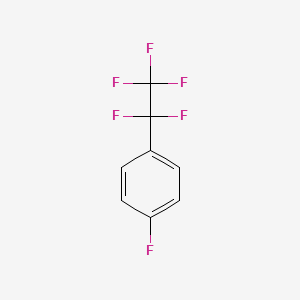
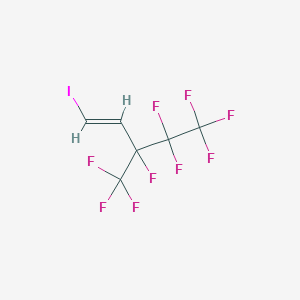
![8H-thieno[2,3-b]indole](/img/structure/B3040779.png)
